molecular formula C15H19N2Na3O18P2 B8054996 UDP-GlcA

UDP-GlcA

Numéro de catalogue B8054996
Poids moléculaire: 646.23 g/mol
Clé InChI: XXXUNWUNTOMVIG-QWGSIYABSA-K
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Uridine Diphosphate Glucuronic Acid (UDP-GlcA) is a sugar nucleotide that plays a crucial role in various biological processes. It is used in the creation of polysaccharides and is an intermediate in the biosynthesis of ascorbic acid (except in primates and guinea pigs). It also participates in the heme degradation process in humans .


Synthesis Analysis

This compound is synthesized from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase (EC 1.1.1.22) using NAD+ as a cofactor . An efficient three-step cascade route was developed using whole cells expressing hyperthermophilic enzymes to afford this compound from starch .


Molecular Structure Analysis

The molecular structure of this compound is complex. Its empirical formula is C15H19N2Na3O18P2 . It is a carboxylic acid-formed sugar nucleotide .


Chemical Reactions Analysis

The this compound 4-epimerase (UGlcAE) catalyzes the epimerization of this compound to UDP-GalA . The proposed enzymatic mechanism involves a transient UDP-4-keto-hexose-uronic acid intermediate whose formation is rate-limiting overall .


Physical And Chemical Properties Analysis

This compound is a sugar nucleotide with a molecular weight of 646.23 . It is a carboxylic acid-formed sugar nucleotide .

Applications De Recherche Scientifique

  • UDP-GlcA is crucial for the activity of UDP-glucuronosyltransferases in the hepatic endoplasmic reticulum, which is involved in glucuronidation, a key process in drug metabolism and elimination (Bossuyt & Blanckaert, 1997).

  • It is a precursor for the biosynthesis of UDP-xylose, which is essential for the synthesis of glycoproteins, polysaccharides, and various metabolites in plants, animals, and bacteria (Harper & Bar-Peled, 2002).

  • This compound plays a role in the mechanistic pathway of UDP-glucuronic acid 4-epimerase, which is involved in sugar nucleotide biosynthesis and has implications in cellular metabolism (Borg, Dennig, Weber, & Nidetzky, 2020).

  • In plants, this compound 4-epimerase, involved in the conversion of this compound to UDP-galacturonic acid, is critical for the synthesis of pectin, a key component of plant cell walls (Gu & Bar-Peled, 2004).

  • This compound is a key metabolite for capsular polysaccharide synthesis in Cryptococcus neoformans, an opportunistic pathogen, indicating its importance in microbial virulence (Bar-Peled, Griffith, Ory, & Doering, 2004).

  • It is also involved in the synthesis of cell wall polysaccharides in plants through multiple pathways, highlighting its role in plant development and structure (Dr, 2005).

  • This compound is integral to the biosynthesis of nucleotide sugar precursors for cell-wall matrix polysaccharides in Arabidopsis, contributing to our understanding of plant cell wall composition (Kanter, Usadel, Guerineau, Li, Pauly, & Tenhaken, 2005).

  • Its role in Golgi-localized UDP-uronic acid transport in Arabidopsis, affecting the polysaccharide composition of seed mucilage, demonstrates its significance in plant development and reproduction (Saez-Aguayo et al., 2017).

Mécanisme D'action

UDP-GlcA is the substrate for numerous transferases which are engaged in the synthesis of hyaluronan (HA), heparin/heparan sulfate, and chondroitin/dermatan sulfate and numerous glucuronides essential in the detoxification of xenobiotics and toxic or insoluble products of metabolism .

Propriétés

IUPAC Name

trisodium;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6-,7+,8+,9-,10-,11+,12-,14-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXUNWUNTOMVIG-QWGSIYABSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N2Na3O18P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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